molecular formula C22H26N6O2 B2962681 3-(4-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-phenylpyridazine CAS No. 2380186-94-5

3-(4-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2962681
CAS No.: 2380186-94-5
M. Wt: 406.49
InChI Key: DPOYIURZKNLWAS-UHFFFAOYSA-N
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Description

3-(4-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that features a pyridazine core substituted with a phenyl group and a piperazine ring The piperazine ring is further substituted with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-phenylpyridazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment to Piperazine: The oxadiazole moiety is then attached to a piperazine ring through a nucleophilic substitution reaction.

    Formation of the Pyridazine Core: The pyridazine core is synthesized separately, often through a cyclization reaction involving hydrazine and a diketone.

    Final Coupling: The final step involves coupling the substituted piperazine with the pyridazine core under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can occur at the pyridazine core or the oxadiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to activate the nucleophile or electrophile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction of the pyridazine core can yield dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, 3-(4-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-phenylpyridazine has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-phenylpyridazine likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and piperazine moieties can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-phenylpyridazine apart is its unique combination of a pyridazine core, oxadiazole ring, and piperazine moiety

Properties

IUPAC Name

2-(oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-2-4-17(5-3-1)19-6-7-20(24-23-19)28-12-10-27(11-13-28)16-21-25-26-22(30-21)18-8-14-29-15-9-18/h1-7,18H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOYIURZKNLWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(O2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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